2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, linked to an acetohydrazide moiety through a thioether bond. The presence of ethoxy and methoxy substituents further enhances its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Thioether Formation: The benzimidazole derivative is then reacted with chloroacetic acid to form the thioether linkage.
Hydrazide Formation: The resulting compound is treated with hydrazine hydrate to introduce the acetohydrazide group.
Schiff Base Formation: Finally, the compound is condensed with 4-ethoxy-3-methoxybenzaldehyde under acidic conditions to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents such as sodium borohydride.
Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like thiols or amines.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties due to the presence of the benzimidazole core.
Medicine: Potential therapeutic agent for diseases where benzimidazole derivatives have shown efficacy.
Industry: Possible applications in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with various molecular targets:
Molecular Targets: Enzymes, DNA, and proteins that are susceptible to modification by benzimidazole derivatives.
Pathways Involved: Potential inhibition of enzyme activity, interference with DNA replication, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-ylthio)acetohydrazide: Lacks the ethoxy and methoxy substituents, which may affect its chemical reactivity and biological activity.
2-(1H-benzimidazol-2-ylsulfanyl)-acetic acid (5-bromo-2-methoxybenzylidene)-hydrazide: Similar structure but with different substituents, leading to variations in properties and applications.
Uniqueness
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N4O3S |
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Molecular Weight |
384.5 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(4-ethoxy-3-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N4O3S/c1-3-26-16-9-8-13(10-17(16)25-2)11-20-23-18(24)12-27-19-21-14-6-4-5-7-15(14)22-19/h4-11H,3,12H2,1-2H3,(H,21,22)(H,23,24)/b20-11+ |
InChI Key |
HDPHVJBWFDQPEB-RGVLZGJSSA-N |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)OC |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)OC |
Origin of Product |
United States |
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